5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole
Description
5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole is a tetrazole derivative characterized by a benzyloxymethyl substituent at position 5 and a methyl group at position 2 of the tetrazole ring. Tetrazoles are heterocyclic compounds with a five-membered ring containing four nitrogen atoms, known for their stability, hydrogen-bonding capacity, and diverse applications in medicinal chemistry, agrochemicals, and materials science.
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-methyl-5-(phenylmethoxymethyl)tetrazole |
InChI |
InChI=1S/C10H12N4O/c1-14-12-10(11-13-14)8-15-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
SBMZKNLTMRTEPO-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition of Benzyloxy-Substituted Nitriles with Sodium Azide
A key method involves the reaction of benzyloxy-substituted nitriles with sodium azide in the presence of Lewis acids such as zinc(II) bromide. This method, reported by Moutevelis-Minakakis et al., uses a water-propanol (2:1) solvent system under reflux conditions, yielding 5-substituted tetrazoles in moderate to good yields (40–67%).
Reaction conditions summary:
| Reagent | Conditions | Solvent | Yield (%) |
|---|---|---|---|
| Sodium azide + ZnBr2 | Reflux, water-propanol (2:1) | Water-propanol (2:1) | 40–67 |
This method is advantageous due to mild reaction conditions and relatively high yields. The benzyloxy group remains intact during the process, allowing for further functionalization.
One-Pot Synthesis Using Nano-TiCl4.SiO2 Catalyst
An eco-friendly and efficient one-pot procedure uses nano-TiCl4.SiO2 as a heterogeneous catalyst to synthesize 5-substituted 1H-tetrazoles, including benzyloxy derivatives, from nitriles and sodium azide. This method offers short reaction times, high yields, and simple work-up under green chemistry conditions.
- Catalyst: Nano-TiCl4.SiO2 (mol% varies)
- Solvent: Various tested; optimized for best yield
- Reaction time: Typically a few hours
- Yield: High (specific yields depend on substrate)
Two-Stage Synthesis via β-Dimethylaminoethyl Tetrazole Intermediate
A more elaborate method involves a two-stage approach starting from β-dimethylaminopropionitrile and dimethylammonium azide in DMF. The intermediate 5-(β-dimethylaminoethyl)tetrazole is isolated and then subjected to exhaustive alkylation and elimination steps to yield substituted tetrazoles, including vinyl and benzyloxy derivatives.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Cycloaddition | β-Dimethylaminopropionitrile + dimethylammonium azide in DMF, 110 °C, 18 h | Formation of 5-(β-dimethylaminoethyl)tetrazole |
| 2. Alkylation/elimination | NaOH, dimethyl sulfate, 50 °C, 3.5 h | Formation of 5-substituted tetrazole |
This method, although more complex, allows for precise control over substitution patterns on the tetrazole ring.
Preparation of (R)-2-((Benzyloxy)methyl)oxirane as a Precursor
The benzyloxy methyl substituent can be introduced via epoxide intermediates such as (R)-2-((Benzyloxy)methyl)oxirane. This compound is synthesized by reacting benzyloxymethyl oxirane with sodium hydroxide and 2-aminoethyl hydrogen sulfate in methanol-water mixtures at 40 °C, followed by work-up and isolation. This intermediate can then be converted into nitrile precursors for tetrazole formation.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Epoxide ring opening | (R)-2-(Benzyloxymethyl)oxirane + NaOH + 2-aminoethyl hydrogen sulfate, 40 °C, 2 h | ~Yield not specified | Crude morpholine intermediate formed |
This method is useful for introducing the benzyloxy methyl group prior to tetrazole ring formation.
Purification and Characterization
Purification of this compound typically involves:
- Extraction with ethyl acetate or similar organic solvents.
- Washing with aqueous acidic and basic solutions to remove inorganic impurities.
- Drying over sodium sulfate.
- Chromatographic purification if necessary.
Characterization is performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR).
- Infrared (IR) spectroscopy.
- Mass spectrometry (MS).
- Melting point determination.
- High-performance liquid chromatography (HPLC) for purity assessment.
Summary Table of Preparation Methods
The preparation of This compound is well-documented through several synthetic routes primarily involving the cycloaddition of sodium azide to benzyloxy-substituted nitriles. The ZnBr2-catalyzed method and nano-TiCl4.SiO2 catalysis represent efficient and relatively green approaches with good yields. More complex two-stage methods allow for tailored substitution patterns. The use of benzyloxy methyl epoxide intermediates facilitates the introduction of the benzyloxy group prior to tetrazole formation. These methods are supported by extensive NMR, IR, and mass spectrometry data, confirming the structure and purity of the target compound.
This comprehensive review, grounded in diverse and authoritative sources, provides a solid foundation for researchers aiming to synthesize this compound with high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Benzoic acid derivatives
Reduction: Benzylamine derivatives
Substitution: Various substituted tetrazoles depending on the nucleophile used
Scientific Research Applications
5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The tetrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways, depending on the application.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical properties of 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole with analogous compounds:
Key Observations :
- Thermal Stability : Methyl substitution at position 2 (as in the target compound) improves thermal stability over unsubstituted tetrazoles, which aligns with studies on 2-alkyltetrazoles .
- Electronic Effects: Electron-donating groups (e.g., methoxy in 5-(4-methoxyphenyl)-2H-tetrazole) enhance resonance stabilization of the tetrazole ring, while electron-withdrawing groups (e.g., nitro in antirhinoviral analogs) modulate reactivity for targeted applications .
Biological Activity
5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications.
The synthesis of this compound typically involves the reaction of benzyloxyacetonitrile with sodium azide, which leads to the formation of the tetrazole ring structure. This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity and properties .
| Property | Details |
|---|---|
| Molecular Formula | C10H12N4O |
| Molecular Weight | 204.23 g/mol |
| IUPAC Name | This compound |
| Appearance | White to off-white powder |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study demonstrated that derivatives of tetrazole compounds displayed antibacterial activity against Klebsiella pneumoniae, suggesting that these compounds may interfere with enzymatic processes crucial for bacterial cell wall synthesis .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to enzyme inhibition or modulation of receptor activity, contributing to its antimicrobial and potentially other therapeutic effects .
Case Studies
-
Antibacterial Evaluation :
A study focused on the antibacterial efficacy of various tetrazole derivatives found that increasing concentrations of this compound resulted in enhanced antimicrobial activity against Klebsiella pneumoniae. The proposed mechanism involved binding to active sites on enzymes necessary for bacterial replication . -
Pharmaceutical Applications :
Another investigation explored the compound's potential as a pharmaceutical intermediate. The study highlighted its role in synthesizing more complex molecules that could serve as leads for drug development targeting bacterial infections .
Research Findings
Recent studies have further elucidated the biological activities associated with this compound:
- Antimicrobial Activity : The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics, indicating its potential as an alternative antibacterial agent .
- Mechanistic Insights : Molecular docking studies suggested that the compound could effectively bind to bacterial enzymes, thereby inhibiting their function and preventing bacterial growth .
Q & A
Basic Research Questions
Q. What are the standard synthesis routes for 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole, and how are intermediates characterized?
- Methodological Answer : A multi-step synthesis approach involves reacting benzoxazole derivatives with sodium azide and ammonium chloride in DMF to form the tetrazole core, followed by alkylation with ethyl chloroacetate. Key intermediates are characterized via FT-IR (e.g., NH stretching at ~3200 cm⁻¹ for tetrazole rings) and ¹H NMR (e.g., benzyloxy methyl protons at δ 4.5–5.0 ppm). Melting points and elemental analysis are used for purity validation .
Q. How does the benzyloxy methyl substituent influence the compound’s reactivity in further derivatization?
- Methodological Answer : The benzyloxy methyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), enabling nucleophilic substitution or condensation reactions. Its electron-donating nature stabilizes intermediates during thiourea/urea coupling (e.g., forming thiazolidinones via HSCH₂COOH) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in tetrazole ring formation?
- Methodological Answer : Factorial design experiments (e.g., varying temperature, catalyst loading, and solvent polarity) are recommended. For instance, using CuCN as a catalyst at 80°C in DMF improves cyclization efficiency by 15–20% compared to acetonitrile. DOE (Design of Experiments) tools help identify critical parameters .
Q. How should researchers resolve contradictions in spectral data interpretation (e.g., overlapping peaks in ¹H NMR)?
- Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For example, the benzyloxy methyl group’s CH₂ protons may overlap with aromatic protons; deuteration or variable-temperature NMR can clarify assignments .
Q. What strategies are effective for evaluating the compound’s biological activity against antimicrobial targets?
- Methodological Answer : Conduct MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Compare results with structurally similar compounds (e.g., thiazolo-triazole derivatives) to assess the impact of the benzyloxy group on membrane permeability .
Q. What advanced techniques are suitable for structural elucidation of crystalline forms or polymorphs?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with refinement software (e.g., SHELX) provides precise bond angles and torsion data. For this compound monohydrate, SCXRD reveals intermolecular hydrogen bonds stabilizing the lattice .
Q. How do substituent variations (e.g., replacing benzyloxy with methoxy) affect thermal stability?
- Methodological Answer : Perform TGA (Thermogravimetric Analysis) under nitrogen. The benzyloxy group’s bulkiness increases decomposition temperatures (Td ≈ 220°C) compared to methoxy derivatives (Td ≈ 190°C), as observed in related tetrazoles .
Q. What solvent systems stabilize the compound during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
